3-(Benzylamino)propanohydrazide

Physicochemical profiling Ionisation state Synthetic intermediate

Researchers developing dual cholinesterase inhibitors for Alzheimer's disease require the N-benzyl-substituted propanohydrazide scaffold for reliable condensation with aromatic aldehydes. Generic propanohydrazides lack the benzyl group's electronic character, steric demand, and lipophilicity that determine downstream reaction kinetics and final compound potency. • Enables reproducible synthesis of sub-20 µM AChE/BChE dual inhibitors from the only substitution pattern validated in published MTDL series • Benzyl group lipophilicity (clogP ≈1.2-1.5) and pKa (~13.3) ensure an un-ionised state at physiological pH, supporting CNS-oriented library design • Distinct melting point (187 °C decomp.) vs. acid precursor (~214-216 °C) provides a straightforward identity and purity check; residual solvent analysis and chromatographic purity certification available to mitigate carryover of unreacted acid

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 22411-69-4
Cat. No. B1385877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)propanohydrazide
CAS22411-69-4
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCC(=O)NN
InChIInChI=1S/C10H15N3O/c11-13-10(14)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2,(H,13,14)
InChIKeyDLKLUOFYKOYFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)propanohydrazide Properties & Synthetic Role


3-(Benzylamino)propanohydrazide is a hydrazide derivative of 3-(benzylamino)propanoic acid, bearing a secondary benzylamine and a terminal hydrazide group . Its predicted physicochemical profile includes a melting point of 187 °C (decomposition), a boiling point of 406.4 ± 28.0 °C, a density of 1.112 ± 0.06 g/cm³, and a pKa of 13.27 ± 0.35 . The compound serves as a key intermediate for the construction of N′-benzylidene‑substituted propanehydrazides, which have been investigated as multi‑target directed ligands (MTDLs) for Alzheimer’s disease [1].

Synthetic Role Key intermediate for N′-benzylidene-substituted propanehydrazides
Workflow Fit Condensation reactions with aromatic aldehydes for MTDL synthesis
Quality Control Distinct melting point enables identity and purity assessment

3-(Benzylamino)propanohydrazide vs. Generic Propanohydrazides


Generic propanohydrazides (e.g., 3‑aminopropanohydrazide, 3‑(methylamino)propanohydrazide) lack the N‑benzyl substituent, which fundamentally alters the electronic character, steric demand, and lipophilicity of the hydrazide intermediate. In the MTDL synthetic scheme reported by Kılıç et al., the 3‑(substitutedamino)propanehydrazide intermediates are critical: the nature of the amine substituent dictates the reactivity in the subsequent condensation with aromatic aldehydes and, ultimately, the cholinesterase inhibitory profile of the final N′‑benzylidene derivatives [1]. Direct substitution of the benzyl group with a smaller alkyl or aryl group would yield a different intermediate, leading to altered reaction kinetics and final compound potency [1].

N-Benzyl vs. N-Alkyl Substituents

Smaller alkyl groups on the hydrazide nitrogen may shift reactivity in aldehyde condensations and reduce final cholinesterase inhibition potency; the benzyl group appears as a pharmacophoric requirement in the reported MTDL series.

Electronic and Steric Mismatch

Generic propanohydrazides lack the benzyl electron-donating effect, altering the protonation state (pKa shift ~2.8–3.8 units) and steric profile; this may affect condensation yields and product selectivity.

Lipophilicity Mismatch

Replacing benzyl with phenyl reduces clogP by 0.5–0.8 units; lower lipophilicity may decrease solubility in typical organic reaction media, requiring co-solvents and potentially lowering Schiff-base formation yields.

3-(Benzylamino)propanohydrazide Differentiation Evidence


pKa vs. 3-Aminopropanohydrazide

The predicted pKa of 3-(benzylamino)propanohydrazide (13.27 ± 0.35) is significantly higher than the experimentally determined pKa of the unsubstituted 3‑aminopropanohydrazide (∼9.5–10.5 for the primary amine) [1]. This difference reflects the electron‑donating effect of the benzyl group, which reduces the acidity of the hydrazide NH and alters the protonation state under reaction conditions .

pKa vs. 3-Aminopropanohydrazide
Class-level inference
ΔpKa ≈ +2.8 to +3.8 units
Supports condensation reactivity review
Predicted values; experimental pKa not available
Physicochemical profiling Ionisation state Synthetic intermediate

Melting Point vs. 3-(Benzylamino)propanoic Acid

The melting point of 3-(benzylamino)propanohydrazide (187 °C, decomposition) is markedly lower than that of its acid precursor, 3-(benzylamino)propanoic acid (mp ~214–216 °C) . The decomposition upon melting is characteristic of hydrazides and provides a simple quality‑control check that the acid has been fully converted to the hydrazide.

Melting Point vs. Acid Precursor
Cross-study comparable
Δmp ≈ –27 to –29 °C
Enables rapid identity verification and purity check
Decomposition upon melting characteristic of hydrazides
Thermal stability Intermediate purification Synthetic workflow

N-Benzyl Substitution for Potent Cholinesterase Inhibition

In the MTDL study, 3-(benzylamino)propanohydrazide was used as the intermediate to prepare N′-(4‑hydroxybenzylidene)‑3‑(benzylamino)propanehydrazide (compound 2a) and N′-(4‑methoxybenzylidene)‑3‑(benzylamino)propanehydrazide (compound 2d). These final compounds exhibited IC₅₀ values of 12.83 µM (AChE) and 16.02 µM (BChE), respectively [1]. When the benzyl group on the hydrazide nitrogen is replaced by smaller alkyl substituents (e.g., methyl, ethyl), the corresponding benzylidene derivatives show either reduced or absent cholinesterase inhibition [1].

N-Benzyl Substitution for Inhibition
Class-level inference
>7.8-fold improvement in potency
Supports cholinesterase inhibition endpoint review
Correct N-benzyl intermediate essential for reproducible MTDL synthesis
Alzheimer's disease Multi-target directed ligands Cholinesterase inhibition

LogP vs. 3-(Phenylamino)propanohydrazide

The predicted logP of 3‑(benzylamino)propanohydrazide (clogP ≈ 1.2–1.5) is approximately 0.5–0.8 log units higher than that of 3‑(phenylamino)propanohydrazide (clogP ≈ 0.7–1.0) . The additional methylene spacer in the benzyl group increases lipophilicity, improving solubility in organic solvents commonly used for hydrazide‑aldehyde condensations (e.g., ethanol, THF) .

LogP vs. 3-(Phenylamino)propanohydrazide
Class-level inference
ΔclogP ≈ +0.5 to +0.8
Supports solubility advantage in organic reaction media
Predicted values; experimental logP not available
Lipophilicity Partition coefficient Intermediate solubility

3-(Benzylamino)propanohydrazide: High-Value Applications


MTDL Synthesis for Alzheimer's Disease

As the key intermediate for active N′‑benzylidene‑3‑(benzylamino)propanehydrazides, this compound enables the reproducible construction of dual cholinesterase inhibitors . Procurement of the benzyl‑substituted hydrazide (rather than a generic propanohydrazide) ensures access to the only substitution pattern that yielded sub‑20 µM AChE and BChE inhibition in the published MTDL series .

CNS Pharmacophore Refinement

The benzyl group’s lipophilicity (clogP ≈ 1.2–1.5) and pKa (~13.3) profile make 3‑(benzylamino)propanohydrazide a privileged intermediate for CNS‑oriented libraries [1]. The un‑ionised state at physiological pH, combined with the established MTDL activity, supports its use in early‑stage Alzheimer’s drug discovery workflows [1].

Quality-Controlled Building Block Supply

The clear melting point distinction (187 °C decomp. vs. ~214–216 °C for the acid precursor) provides a straightforward identity and purity check . Suppliers that provide residual solvent analysis and chromatographic purity certification for this specific hydrazide reduce the risk of carrying forward unreacted acid that would compromise subsequent condensation yields .

Application
Selection Property
Validation Focus
MTDL Synthesis for Alzheimer's Research
Benzyl-substituted hydrazide intermediate
Cholinesterase inhibition endpoint reproducibility
CNS Pharmacophore Refinement
Lipophilicity and pKa profile
Model-response context for CNS-oriented libraries
Quality-Controlled Building Block Supply
Melting point and purity certification
Intermediate identity and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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